N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide
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Overview
Description
N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological and pharmacological activities
Mechanism of Action
Target of Action
The primary target of N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide is DprE1 , a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . This makes it a potential target for anti-tubercular compounds .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function. This inhibition disrupts the synthesis of arabinogalactan, thereby affecting the integrity of the mycobacterial cell wall . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.
Biochemical Pathways
The affected pathway is the arabinogalactan biosynthesis pathway . Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption leads to downstream effects such as compromised cell wall integrity and potentially, cell death .
Result of Action
The molecular and cellular effects of the compound’s action result in the disruption of the mycobacterial cell wall. This can potentially lead to cell death, thereby exerting an anti-tubercular effect .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity . They interact with various enzymes and proteins, potentially influencing biochemical reactions .
Cellular Effects
Benzothiazole derivatives have been reported to have anticancer properties against breast cancer cell lines . They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzothiazole derivatives have been suggested to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzothiazole derivatives have been synthesized and studied for their in vitro and in vivo activity .
Dosage Effects in Animal Models
Benzothiazole derivatives have been studied for their antidiabetic activity .
Metabolic Pathways
Benzothiazole derivatives have been synthesized using various synthetic pathways .
Transport and Distribution
Benzothiazole derivatives have been studied for their potential as drug candidates .
Subcellular Localization
Benzothiazole derivatives have been studied for their potential as drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. One common method includes the reaction of 2-aminobenzenethiol with 4-phenylbenzoyl chloride under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dioxane or ethanol, and the temperature is maintained at reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of environmentally benign catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the 6-methyl position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Electrophilic reagents like bromine in chloroform at room temperature.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
2-aminobenzothiazole: Known for its antimicrobial and anticancer properties.
6-methylbenzothiazole: Exhibits similar biological activities but with different potency and selectivity.
4-phenylbenzamide: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide stands out due to its unique combination of a benzothiazole ring and a phenylbenzamide moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c1-14-7-12-18-19(13-14)25-21(22-18)23-20(24)17-10-8-16(9-11-17)15-5-3-2-4-6-15/h2-13H,1H3,(H,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSDHQVGLPWVDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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